molecular formula C10H9NO4S2 B1451333 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid CAS No. 928709-53-9

5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid

Cat. No.: B1451333
CAS No.: 928709-53-9
M. Wt: 271.3 g/mol
InChI Key: SOSJQRVNCNTMLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains a thiophene ring fused with a benzene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both sulfonamide and carboxylic acid functional groups makes it a versatile molecule for chemical modifications and reactions.

Biochemical Analysis

Biochemical Properties

5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory processes . Additionally, this compound can bind to specific proteins, altering their conformation and activity. These interactions are primarily driven by the compound’s sulfonamide group, which can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes and proteins .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in the expression of genes involved in inflammation and cell proliferation . Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered levels of metabolites and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to the active sites of enzymes, inhibiting their catalytic activity. For example, the sulfonamide group of this compound can form hydrogen bonds with the catalytic residues of enzymes, preventing substrate binding and subsequent catalysis . Additionally, this compound can interact with transcription factors, altering their DNA-binding affinity and transcriptional activity, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under physiological conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound can exert sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity, indicating a narrow therapeutic window . These findings highlight the importance of dose optimization in the therapeutic application of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The metabolic pathways of this compound play a crucial role in determining its pharmacokinetics and overall biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by organic anion transporters, facilitating its accumulation in target tissues . Additionally, this compound can bind to plasma proteins, such as albumin, which can influence its distribution and bioavailability . The transport and distribution properties of this compound are critical for its therapeutic efficacy and safety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid typically involves the formation of the thiophene ring followed by the introduction of the sulfonamide and carboxylic acid groups. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid is unique due to the presence of both sulfonamide and carboxylic acid groups, which provide a combination of chemical reactivity and biological activity not commonly found in other thiophene derivatives

Properties

IUPAC Name

5-(methanesulfonamido)-1-benzothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S2/c1-17(14,15)11-7-2-3-8-6(4-7)5-9(16-8)10(12)13/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSJQRVNCNTMLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid
Reactant of Route 4
5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-(Methylsulfonamido)benzo[b]thiophene-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.